molecular formula C17H12O B1298537 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene CAS No. 191094-20-9

1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene

Cat. No. B1298537
M. Wt: 232.28 g/mol
InChI Key: KWIPNKXHVQSGMO-UHFFFAOYSA-N
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Description

1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene, also known as 1-ethynyl-4-(4-methoxystyryl)benzene, is a novel organic compound that has recently been studied for its potential applications in a variety of scientific research fields. It is a member of the styrylbenzene family, a group of compounds that are commonly used in organic synthesis and photochemistry. 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene has a number of unique properties, including high solubility in organic solvents, low toxicity, and a relatively low boiling point. These properties make it a promising compound for a variety of scientific applications.

Scientific Research Applications

Photocatalytic Properties

The compound 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene has been utilized in the field of photocatalysis. A study by Davidson et al. (2015) demonstrated the synthesis of [RuCl(2,2'-bipyridine)(L(n))]PF6 complexes using ethynyl-phenylene substituted derivatives, including 4-(methoxyphenyl-ethynyl)-2,2':6',2''-terpyridine (L(2)). These complexes exhibited notable photochemical and redox properties, proving effective in photocatalysing the oxidation of 4-methoxybenzyl alcohol to benzaldehyde (Davidson et al., 2015).

Electronic and Structural Properties

The compound's derivatives have been studied for their electronic and structural properties. For instance, Polyansky et al. (2005) investigated the photochemistry of derivatives including 1,4-bis(2-[4-tert-butylperoxycarbonylphenyl]ethynyl)benzene. This research found significant delocalization of free electron density over the pi-system of the chromophore, leading to a red shift in the -CC- vibrational frequencies, which is essential in understanding the molecular structure and behavior under various conditions (Polyansky et al., 2005).

Material Science Applications

In material science, Hughs et al. (2013) synthesized and characterized a molecular dirotor with a 1,4-bis((4-ethynylphenyl)ethynyl)benzene chromophore. This compound demonstrated potential in the development of functional materials due to its solid-state dynamics and photophysical properties. The study showcased the ability of the dirotor to align its fluorophores in parallel, making it a promising candidate for novel material applications (Hughs et al., 2013).

properties

IUPAC Name

1-ethynyl-4-[2-(4-methoxyphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c1-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18-2)13-11-16/h1,4-7,10-13H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIPNKXHVQSGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348422
Record name 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene

CAS RN

191094-20-9
Record name 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Irfan, I Sumra, M Zhang, Z Song, T Liu, Z Zeng - Dyes and Pigments, 2021 - Elsevier
The luminescent compounds based on the D-π-A system consisting of substituted pyrrole as acceptor, π conjugated bis-tolane and -OMe, -N(CH 3 ) 2 , -N(Ph) 2 at termini acting as …
Number of citations: 12 www.sciencedirect.com

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